molecular formula C12H16FNO B1485842 (3R,4S)-N-(3,4-dimethylphenyl)-4-fluorooxolan-3-amine CAS No. 2165426-36-6

(3R,4S)-N-(3,4-dimethylphenyl)-4-fluorooxolan-3-amine

Cat. No. B1485842
CAS RN: 2165426-36-6
M. Wt: 209.26 g/mol
InChI Key: FTUOEDAFORRTQU-VXGBXAGGSA-N
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Description

(3R,4S)-N-(3,4-dimethylphenyl)-4-fluorooxolan-3-amine, also known as (3R,4S)-3-amino-4-fluorooxolan-N-(3,4-dimethylphenyl), is an organic compound belonging to the class of heterocyclic compounds. It is a white solid with a molecular weight of 272.29 g/mol and a boiling point of 199.4 °C. It is a small molecule that has been used in various scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Efficient PFAS Removal

Amine-containing sorbents, like the structure related to "(3R,4S)-N-(3,4-dimethylphenyl)-4-fluorooxolan-3-amine," have been identified as promising materials for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants, and amine-functionalized sorbents offer an effective solution for their control at low concentrations, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for efficient PFAS removal (Ateia et al., 2019).

Advanced Oxidation Processes for Nitrogen-Containing Hazardous Compounds

Research indicates that advanced oxidation processes (AOPs) can effectively mineralize nitrogen-containing compounds, which are resistant to conventional degradation. Given the structural similarity, compounds like "this compound" may undergo similar degradation pathways, emphasizing the importance of developing technologies focused on their efficient degradation in environmental applications (Bhat & Gogate, 2021).

Role in Organic Synthesis

Amines play a critical role in the fine organic synthesis industry, serving as raw materials for producing pharmaceuticals, agricultural products, and dyes. The comprehensive use of amines, including the synthesis of compounds like "this compound," in various industrial applications highlights their importance in the development of new products with enhanced performance and functionality (Nazarov et al., 2021).

properties

IUPAC Name

(3R,4S)-N-(3,4-dimethylphenyl)-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-8-3-4-10(5-9(8)2)14-12-7-15-6-11(12)13/h3-5,11-12,14H,6-7H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOEDAFORRTQU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2COCC2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N[C@@H]2COC[C@H]2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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